(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride
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Overview
Description
“(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 212.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13ClO3S/c1-11-6-4-2-3-5-7 (6)12 (8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a detailed description of the molecule’s structure. Tools like MolView can be used to visualize the 3D structure of the molecule.Scientific Research Applications
Asymmetric Synthesis and Catalysis
One significant application of (1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride in scientific research is its role as a chiral controller in asymmetric synthesis. Sarakinos and Corey (1999) demonstrated the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane, which includes this compound, in Diels-Alder reactions and alkylation reactions. These reactions exhibit high dienophile face selectivity, allowing for the efficient synthesis of chiral esters. The study highlights the compound's utility in synthesizing chiral molecules, crucial for pharmaceuticals and materials science (Sarakinos & Corey, 1999).
Fluorescence Derivatization Reagent
In analytical chemistry, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related derivative, has been employed as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). Yoshida, Moriyama, and Taniguchi (1992) explored its reactivity, demonstrating its potential in separating and detecting alcohols with enhanced sensitivity, showcasing the broader applicability of this compound derivatives in analytical methodologies (Yoshida, Moriyama, & Taniguchi, 1992).
Polymer Synthesis
The compound has also found use in polymer science. For instance, the polymerization of 1-methoxy-1-ethynylcyclohexane by various transition metal catalysts, as studied by Liaw and Tsai (1997), opens up possibilities for the creation of novel polymers with specific properties, including amorphous structures and thermal stability. This research points toward the role of this compound derivatives in developing new materials with potential applications in industry and technology (Liaw & Tsai, 1997).
Photophysical Studies
In organic photochemistry, derivatives of this compound have been explored for their photophysical behavior. Catalán and Valle's (1993) study on 1'-hydroxy-2'-acetonaphthone, for instance, provides insights into the photostability mechanisms of intramolecular hydrogen bond systems. Such studies are crucial for understanding the fundamental processes in photochemistry and photophysics, with implications for designing light-sensitive materials and understanding molecular behavior under light exposure (Catalán & Valle, 1993).
Proton Exchange Membranes
Furthermore, derivatives of this compound have been applied in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from the compound. These polymers exhibited high proton conductivity, demonstrating the compound's potential utility in energy-related applications (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSTYCAMYADOFB-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807939-40-7 |
Source
|
Record name | rac-(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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